2-Tert-butylphenol
Overview
Description
2-Tert-butylphenol is an organic compound with the molecular formula (CH₃)₃CC₆H₄OH. It is one of three isomeric tert-butyl phenols and appears as a colorless oil that dissolves in basic water . This compound is widely used as an intermediate in the production of antioxidants and other industrial chemicals .
Mechanism of Action
Target of Action
2-Tert-butylphenol is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It has been found to exhibit potent toxicity against almost all testing organisms, including the producers . .
Mode of Action
It is known to exhibit potent toxicity, suggesting it interacts with biological systems in a way that disrupts normal function . It is also known to be an intermediate in the industrial production of 2,6-di-tert-butylphenol, a common antioxidant .
Biochemical Pathways
Its role as an intermediate in the production of antioxidants suggests it may be involved in oxidative stress pathways .
Result of Action
It is known to exhibit potent toxicity, suggesting it causes significant disruption at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is known to be a colorless oil that dissolves in basic water . This suggests that its action may be influenced by the pH of the environment. Additionally, it is used as an antioxidant added to plastics, indicating that it may be stable under a variety of environmental conditions .
Biochemical Analysis
Cellular Effects
It has been found to have cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This suggests that 2-Tert-butylphenol may have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. A major metabolic pathway is initiated by the oxidation of the p-methyl group, leading to the formation of BHT-aldehyde and BHT-acid by stepwise oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature conditions to ensure the selective formation of the tert-butyl group at the ortho position of the phenol ring .
Industrial Production Methods: In industrial settings, the alkylation of phenol with tert-butyl alcohol is a common method for producing this compound. This process often employs a catalyst, such as phosphorus pentoxide, in an autoclave reactor at temperatures ranging from 80°C to 230°C . The reaction is carried out for several hours to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce this compound.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
2-Tert-butylphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of antioxidants and other organic compounds.
Biology: Studies have explored its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has investigated its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups and is used as an antioxidant in various applications.
4-tert-Butylphenol: This isomer has the tert-butyl group at the para position and is used in the production of resins and other industrial products.
2,6-Di-tert-butylphenol: This compound is another antioxidant with two tert-butyl groups at the ortho positions.
Uniqueness: 2-Tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ortho-substitution makes it a valuable intermediate in the synthesis of more complex molecules and enhances its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQOZHYUIDYNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-TERT-BUTYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026525 | |
Record name | 2-tert-Butylphenol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Phenol, 2-(1,1-dimethylethyl)- | |
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Record name | 2-tert-Butylphenol | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Boiling Point |
223 °C @ 760 mm Hg, 223 °C | |
Record name | 2-TERT-BUTYLPHENOL | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Flash Point |
110 °C, 230 °F OC, 80 °C c.c. | |
Record name | 2-tert-Butylphenol | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Solubility |
SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |
Record name | 2-TERT-BUTYLPHENOL | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Density |
0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Vapor Density |
Relative vapor density (air = 1): 5.2 | |
Record name | 2-TERT-BUTYLPHENOL | |
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Vapor Pressure |
0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
Record name | 2-tert-Butylphenol | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Color/Form |
LIGHT YELLOW LIQUID, Amber-colored liquid | |
CAS No. |
88-18-6, 27178-34-3 | |
Record name | 2-tert-Butylphenol | |
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Record name | 2-TERT-BUTYLPHENOL | |
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Melting Point |
-6.8 °C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Tert-butylphenol has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
ANone: Several spectroscopic techniques have been used to characterize this compound, including:
- 1H NMR: Provides information about the hydrogen atoms' environment within the molecule, including chemical shifts and coupling constants. [, , ]
- 13C NMR: Provides information about the carbon atoms' environment within the molecule, including chemical shifts. []
- IR Spectroscopy: Reveals information about the functional groups present in the molecule by analyzing the absorption of infrared light. [, ]
A: Studies have shown that the addition of 1% this compound to mineral lubricant oil significantly reduces the formation of oxidation products, such as carbonyl and peroxide compounds, under accelerated oxidation conditions. Thermogravimetric analysis revealed that this compound exhibits higher thermal stability compared to the common antioxidant BHT. []
A: this compound exhibits limited stability in aqueous solutions. In a study involving biocatalytic synthesis of 3-tert-butylcatechol from this compound, the product 3-tert-butylcatechol was found to be unstable in aqueous solutions, necessitating the use of a hydrophobic resin for stabilization and in situ product removal. []
A: K10 clay acts as a heterogeneous catalyst in the transformation of this compound. Microwave irradiation enhances the reaction rate at low temperatures, possibly due to selective heating of the catalyst particles. []
A: Pretreating Jordanian bentonite and kaolin clays with acids significantly influences their catalytic activity in de-tert-butylating this compound. While acetic acid treatment results in low conversion rates, hydrochloric and phosphoric acid treatments lead to higher catalytic activity. Notably, the concentration of hydrochloric acid used for pretreatment impacts the overall activity, with 1 M HCl yielding the highest activity compared to other concentrations. [, ]
A: The selectivity of the de-tert-butylation reaction is influenced by both the type of catalyst and its pretreatment. For instance, calcined catalysts favor the formation of phenol, while reduced catalysts show higher selectivity towards 4-tert-butylphenol. [, ]
A: Computational methods like Density Functional Theory (DFT) are employed to calculate various molecular properties of this compound and its derivatives, such as bond dissociation enthalpy (BDE), ionization potential (IP), and molecular orbitals (LUMO). These calculated parameters help in establishing Quantitative Structure-Activity Relationship (QSAR) models, offering insights into the cytotoxicity of these compounds. []
A: Studies have investigated the structure-activity relationship of this compound and its derivatives, focusing on their cytotoxicity against different cell lines. The presence and position of substituents on the phenol ring significantly influence the cytotoxicity. For example, methoxy-substituted monophenols exhibit cytotoxicity related to their lipophilicity (logP) and absolute hardness (η). In contrast, tert-butylphenols demonstrate a positive correlation between cytotoxicity and LUMO energy. []
A: While glyoxal, a common oxidation product of volatile organic compounds, can contribute significantly to SOA formation, studies have shown that glyoxal uptake onto aerosol during this compound oxidation is limited. Instead, glyoxal indirectly influences SOA formation by increasing hydroxyl radical concentrations, which then contribute to SOA formation from other precursors. []
ANone: Several analytical methods have been employed to detect and quantify this compound in various matrices:
- Ultra-High Performance Liquid Chromatography (HPLC): This technique, coupled with either a fluorescence detector (FLD) or a diode array detector (DAD), allows for the simultaneous determination of this compound and other phenolic compounds in polycarbonate food packaging materials. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is utilized to identify and quantify this compound as a degradation product in the decomposition of xylene using non-thermal plasma. []
- Headspace-Programmable Temperature Vaporizer-Gas Chromatography-Mass Spectrometry (HS-PTV-GC-MS): This sensitive technique is used to determine the presence of this compound and other antioxidants in both new and used motor oils. This method requires minimal sample preparation, enhancing its efficiency and minimizing potential errors. []
A: Research has shown that this compound exhibits significant toxicity to the nematode Caenorhabditis elegans, affecting its lethality, reproduction, and movement. In comparison to other phenolic compounds tested, this compound ranked among the most toxic substances, highlighting its potential environmental risks. []
A: Researchers have explored alternative viscosity stabilizers for drilling fluids that offer improved performance at high temperatures. One such alternative is PB-854, a compound synthesized from 4-phenoxybutyl bromide, paraformaldehyde, and phloroglucinol. PB-854 demonstrates superior stability compared to traditional drilling fluid formulations at temperatures ranging from 120 °C to 180 °C. []
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